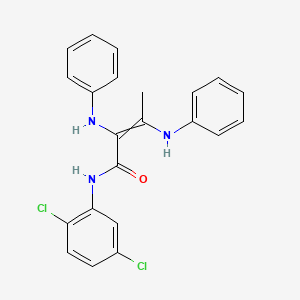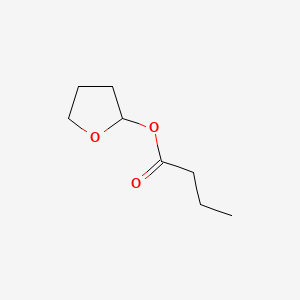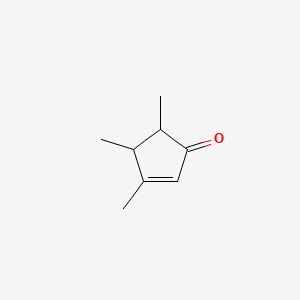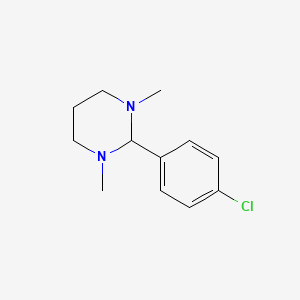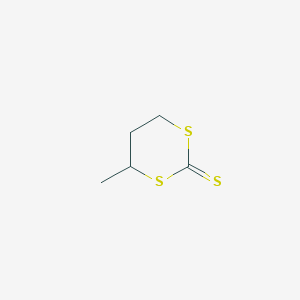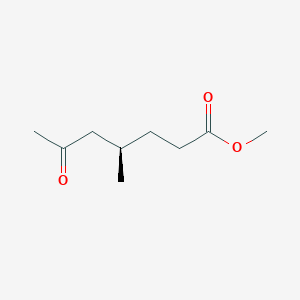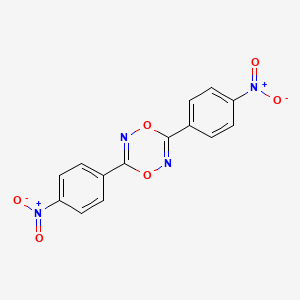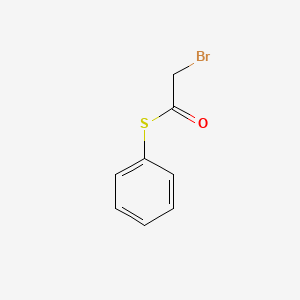
Ethanethioic acid, bromo-, S-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, bromo-, S-phenyl ester is an organic compound with the molecular formula C8H7BrOS It is a derivative of ethanethioic acid, where the hydrogen atom is replaced by a bromine atom, and the sulfur atom is bonded to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioic acid, bromo-, S-phenyl ester typically involves the reaction of ethanethioic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
CH3COSH+Br2→CH3COSBr+HBr
In this reaction, ethanethioic acid (CH3COSH) reacts with bromine (Br2) to form ethanethioic acid, bromo- (CH3COSBr) and hydrogen bromide (HBr).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanethioic acid, bromo-, S-phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Substitution Reactions: Various substituted ethanethioic acid derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and thioethers.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, bromo-, S-phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethanethioic acid, bromo-, S-phenyl ester involves its interaction with molecular targets through its reactive bromine and ester groups. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can participate in hydrolysis and other reactions, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Ethanethioic acid, bromo-, S-phenyl ester can be compared with other similar compounds such as:
Ethanethioic acid, S-phenyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
Ethanethioic acid, 2-bromo-, S-ethyl ester: Contains an ethyl group instead of a phenyl group, leading to variations in chemical properties and uses.
Ethanethioic acid, S-(2-methoxyphenyl) ester:
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of ethanethioic acid derivatives in scientific research and industry.
Eigenschaften
CAS-Nummer |
56377-57-2 |
|---|---|
Molekularformel |
C8H7BrOS |
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
S-phenyl 2-bromoethanethioate |
InChI |
InChI=1S/C8H7BrOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
OOMDDXJSPWIRGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)



